molecular formula C12H15N3S2 B14114368 5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 1210647-79-2

5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No.: B14114368
CAS No.: 1210647-79-2
M. Wt: 265.4 g/mol
InChI Key: LOGRSPCOGCFWCH-UHFFFAOYSA-N
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Description

5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole is a heterocyclic compound that features both pyridazine and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-(isopropylthio)pyridazine with 2,4-dimethylthiazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(Isopropylthio)pyridazine: Shares the pyridazine ring but lacks the thiazole moiety.

    2,4-Dimethylthiazole: Contains the thiazole ring but lacks the pyridazine moiety.

    Pyrazolopyridazine derivatives: These compounds have similar structural features and biological activities.

Uniqueness

5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole is unique due to the combination of pyridazine and thiazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1210647-79-2

Molecular Formula

C12H15N3S2

Molecular Weight

265.4 g/mol

IUPAC Name

2,4-dimethyl-5-(6-propan-2-ylsulfanylpyridazin-3-yl)-1,3-thiazole

InChI

InChI=1S/C12H15N3S2/c1-7(2)16-11-6-5-10(14-15-11)12-8(3)13-9(4)17-12/h5-7H,1-4H3

InChI Key

LOGRSPCOGCFWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SC(C)C

Origin of Product

United States

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